molecular formula C10H12N2O B3876598 4-(3-methyl-4,5-dihydro-1H-pyrazol-5-yl)phenol

4-(3-methyl-4,5-dihydro-1H-pyrazol-5-yl)phenol

Cat. No.: B3876598
M. Wt: 176.21 g/mol
InChI Key: WQUIQKJEEQNJGN-UHFFFAOYSA-N
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Description

4-(3-methyl-4,5-dihydro-1H-pyrazol-5-yl)phenol is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methyl-4,5-dihydro-1H-pyrazol-5-yl)phenol typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction can be catalyzed by various agents, including vitamin B1, which offers a green and metal-free catalytic pathway . The reaction conditions are generally mild, and the process can be carried out in different solvents, depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as using heterogeneous catalysts like Amberlyst-70, which is thermally stable and non-toxic . This approach not only simplifies the reaction workup but also aligns with eco-friendly production practices.

Chemical Reactions Analysis

Types of Reactions

4-(3-methyl-4,5-dihydro-1H-pyrazol-5-yl)phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenol group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.

Scientific Research Applications

4-(3-methyl-4,5-dihydro-1H-pyrazol-5-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-methyl-4,5-dihydro-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-methyl-4,5-dihydro-1H-pyrazol-5-yl)phenol is unique due to its specific structural features, such as the presence of both a phenol group and a pyrazole ring. This combination can result in distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(3-methyl-4,5-dihydro-1H-pyrazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-6-10(12-11-7)8-2-4-9(13)5-3-8/h2-5,10,12-13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUIQKJEEQNJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(C1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
4-(3-methyl-4,5-dihydro-1H-pyrazol-5-yl)phenol

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